molecular formula C13H15NO3 B112886 Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 66207-08-7

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B112886
CAS RN: 66207-08-7
M. Wt: 233.26 g/mol
InChI Key: PHSSLYCBJRMEEV-UHFFFAOYSA-N
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Patent
US08758830B2

Procedure details

3-Chlorobenzoperoxoic acid (51.1 g, 228 mmol) was added portion wise to a solution of 5,6-dihydropyridine-1(2H)-carboxylate (33.0 g, 152 mmol) in DCM (200 mL) at 0° C. After 10 minutes at 0° C., the reaction was warmed to room temperature and stirred at room temperature for 4 hours. The reaction mixture was diluted with ether (800 mL), washed with 1N NaOH solution (2×200 mL), saturated N2SO3 solution (2×100 mL), brine (100 mL), dried (sodium sulfate) and concentrated in vacuo to give benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (35.0 g, 99%) as an oil.
Quantity
51.1 g
Type
reactant
Reaction Step One
Name
5,6-dihydropyridine-1(2H)-carboxylate
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7]O)=O.[N:12]1([C:18]([O-:20])=O)[CH2:17][CH2:16][CH:15]=[CH:14][CH2:13]1.CC[O:23]CC>C(Cl)Cl>[CH:14]12[O:23][CH:15]1[CH2:16][CH2:17][N:12]([C:18]([O:7][CH2:5][C:4]1[CH:3]=[CH:2][CH:11]=[CH:10][CH:9]=1)=[O:20])[CH2:13]2

Inputs

Step One
Name
Quantity
51.1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
5,6-dihydropyridine-1(2H)-carboxylate
Quantity
33 g
Type
reactant
Smiles
N1(CC=CCC1)C(=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N NaOH solution (2×200 mL), saturated N2SO3 solution (2×100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C12CN(CCC2O1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.